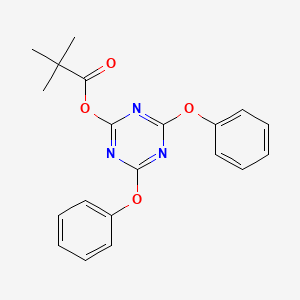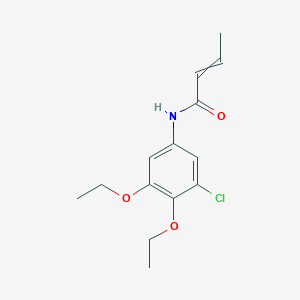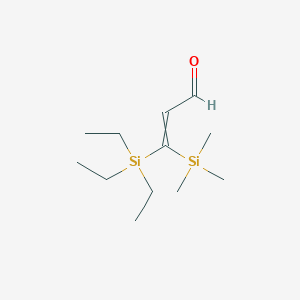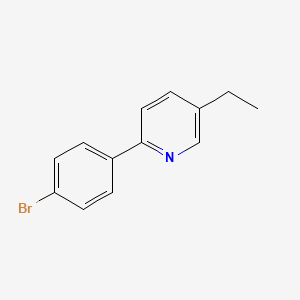![molecular formula C23H23NO B14352130 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline CAS No. 92003-06-0](/img/structure/B14352130.png)
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline is an organic compound that belongs to the class of substituted aromatic amines. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation reaction, where an ethoxyphenyl group is introduced to an aromatic ring. This is followed by a series of substitution reactions to introduce the ethenyl and N-methyl-N-phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and subsequent substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-methoxyphenyl)ethenyl]-N-methyl-N-phenylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N-ethyl-N-phenylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-(4-methylphenyl)aniline
Uniqueness
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
92003-06-0 |
|---|---|
Molekularformel |
C23H23NO |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C23H23NO/c1-3-25-23-17-13-20(14-18-23)10-9-19-11-15-22(16-12-19)24(2)21-7-5-4-6-8-21/h4-18H,3H2,1-2H3 |
InChI-Schlüssel |
LHTUCEUWBOYLHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)


![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)




![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
